![molecular formula C12H15NOS B5556702 2-(benzylsulfanyl)-N-cyclopropylacetamide](/img/structure/B5556702.png)
2-(benzylsulfanyl)-N-cyclopropylacetamide
Overview
Description
2-(Benzylsulfanyl)-N-cyclopropylacetamide is an organic compound that features a benzylsulfanyl group attached to an acetamide moiety, with a cyclopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-cyclopropylacetamide typically involves the reaction of benzyl mercaptan with an appropriate acetamide derivative. One common method involves the use of benzyl chloride and sodium sulfide to form benzylsulfanyl, which is then reacted with N-cyclopropylacetamide under suitable conditions to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and the minimization of hazardous reagents, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Benzylsulfinyl and benzylsulfonyl derivatives.
Reduction: Cyclopropylamine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(Benzylsulfanyl)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)benzenecarboxylic acid
- 1-(Benzylsulfanyl)octan-2-ol
- 2-(Benzylsulfanyl)benzylideneimidazolone
Uniqueness
2-(Benzylsulfanyl)-N-cyclopropylacetamide is unique due to the presence of both a benzylsulfanyl group and a cyclopropyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-cyclopropylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(13-11-6-7-11)9-15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJUHJRDKHNVSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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